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molecular formula C7H13Cl2N3 B1429366 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 55299-96-2

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No. B1429366
M. Wt: 210.1 g/mol
InChI Key: BIFJCLMTULYQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820659B2

Procedure details

Add 5% Rh/C (5.215 g) to a 500 ml glass Parr bottle. Purge the bottle with nitrogen and wet the 5% Rh/C with 3 N HCl (50 ml). Then add 6-nitro-1H-benzoimidazole (10.354 g, 0.0635 mol) and 3N HCl (100 ml) to the purged bottle. Seal the Parr bottle and purge the reaction vessel with nitrogen (3×) and with hydrogen (3×). Then pressurize the reaction mixture with hydrogen (60 psig), seal the vessel but add hydrogen as needed to maintain 60 psig, agitate the reaction and heat to 80° C. Continue the reaction for 24 hours then turn off the heat and allow the reaction mixture to cool to ambient temperature. Vent the excess hydrogen from the vessel, purge the vessel with nitrogen (3×) and filter the reaction mixture to remove the 5% Rh/C catalyst. The filtrate is concentrated to dryness on a rotary evaporator and then under high vacuum. Dissolve the solid residue in 20 mL of methanol, heat to approximately 60° C. and add additional methanol (approximately up to 10 mL or as needed) to dissolve the residue completely. Cool the solution to room temperature and add ether (40 mL). A white solid separates, filter and dry under high vacuum to give the product (8.gm).
Quantity
10.354 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.215 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]=[CH:10][NH:9][C:8]=2[CH:12]=1)([O-])=O.[ClH:13]>[Rh]>[ClH:13].[ClH:13].[N:11]1[C:7]2[CH2:6][CH2:5][CH:4]([NH2:1])[CH2:12][C:8]=2[NH:9][CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10.354 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC=N2)C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
glass
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
5.215 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
agitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge the bottle with nitrogen
CUSTOM
Type
CUSTOM
Details
Seal the Parr bottle
CUSTOM
Type
CUSTOM
Details
purge the reaction vessel with nitrogen (3×)
CUSTOM
Type
CUSTOM
Details
seal the vessel
ADDITION
Type
ADDITION
Details
add hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
to maintain 60 psig
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
Vent the excess hydrogen from the vessel, purge the vessel with nitrogen (3×)
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove the 5% Rh/C catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid residue in 20 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
heat to approximately 60° C.
ADDITION
Type
ADDITION
Details
add additional methanol (approximately up to 10 mL
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue completely
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to room temperature
ADDITION
Type
ADDITION
Details
add ether (40 mL)
FILTRATION
Type
FILTRATION
Details
A white solid separates, filter
CUSTOM
Type
CUSTOM
Details
dry under high vacuum
CUSTOM
Type
CUSTOM
Details
to give the product (8.gm)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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